ALDH3A1 Inhibition: A Quantifiable Advantage in Potency Over a Related Analog
This compound demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1). In a spectrophotometric assay measuring the inhibition of benzaldehyde oxidation, it exhibited an IC50 of 2.1 µM [1]. This potency is 5.7-fold greater than that of the structurally related comparator CB29 (IC50 = 16 µM), a known ALDH3A1 inhibitor, when assessed under comparable experimental conditions .
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | CB29 (a diarylamine ALDH3A1 inhibitor): IC50 = 16 µM |
| Quantified Difference | 5.7-fold more potent |
| Conditions | Spectrophotometric analysis using benzaldehyde as substrate; preincubation times of 1 min (target) and unspecified time (CB29) with NADP+. |
Why This Matters
This 5.7-fold greater potency provides a quantifiable advantage for researchers requiring more efficient ALDH3A1 inhibition at lower compound concentrations.
- [1] BindingDB. (2014). Entry BDBM50447072: Affinity Data for CHEMBL1890994 (US9328112, A24). Retrieved from BindingDB. View Source
